molecular formula C13H23NO3 B1383151 tert-Butyl 6-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate CAS No. 1319716-44-3

tert-Butyl 6-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate

Cat. No.: B1383151
CAS No.: 1319716-44-3
M. Wt: 241.33 g/mol
InChI Key: NFMDPIFBYYEDDH-UHFFFAOYSA-N
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Description

tert-Butyl 6-hydroxy-2-azaspiro[44]nonane-2-carboxylate is a chemical compound with the molecular formula C13H23NO3 It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a tert-butyl ester with a suitable azaspiro compound. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can participate in nucleophilic substitution reactions where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

tert-Butyl 6-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which tert-Butyl 6-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 6-oxo-2-azaspiro[4.4]nonane-2-carboxylate
  • tert-Butyl 6-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate
  • tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate

Uniqueness

tert-Butyl 6-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate is unique due to its specific spiro structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

tert-butyl 9-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-8-7-13(9-14)6-4-5-10(13)15/h10,15H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFMDPIFBYYEDDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701141878
Record name 2-Azaspiro[4.4]nonane-2-carboxylic acid, 6-hydroxy-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701141878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1319716-44-3
Record name 2-Azaspiro[4.4]nonane-2-carboxylic acid, 6-hydroxy-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1319716-44-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Azaspiro[4.4]nonane-2-carboxylic acid, 6-hydroxy-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701141878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 6-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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